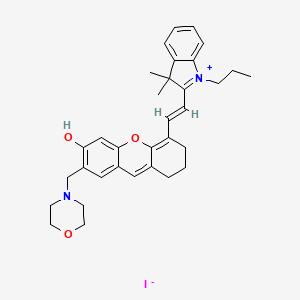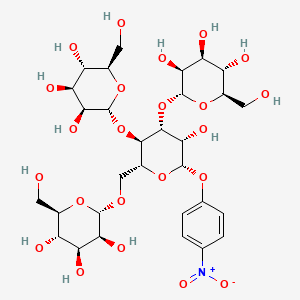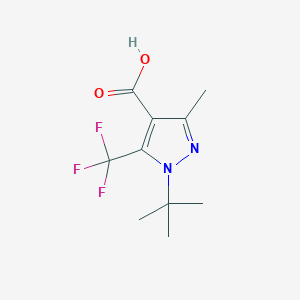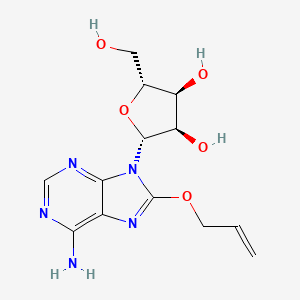
8-Allyloxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Allyloxyadenosine is a nucleoside derivative, specifically an 8-modified purine nucleoside. It is an adenosine analogue, which means it shares structural similarities with adenosine, a vital component in various biological processes. This compound has garnered attention due to its potential therapeutic benefits, particularly in the fields of cancer treatment and viral infection control .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyloxyadenosine typically involves the modification of adenosine at the 8-position. One common method includes the allylation of adenosine using allyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Allyloxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the allyloxy group may be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 8-oxo-adenosine derivatives, while substitution reactions can produce various 8-substituted adenosine analogues .
Scientific Research Applications
8-Allyloxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogues.
Medicine: It is being explored for its antiviral properties and potential use in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 8-Allyloxyadenosine involves its interaction with adenosine receptors. As an adenosine analogue, it can bind to these receptors, leading to various physiological effects. For instance, its vasodilatory effect is mediated through the activation of adenosine receptors, which results in the relaxation of smooth muscle cells . Additionally, its anticancer properties are attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
- Adenosine Phosphate
- Acadesine
- Clofarabine
- Fludarabine Phosphate
- Vidarabine
Comparison: 8-Allyloxyadenosine is unique due to its specific modification at the 8-position, which imparts distinct biological activities compared to other adenosine analogues. For example, while Acadesine and Clofarabine are primarily used for their anticancer properties, this compound also exhibits significant vasodilatory effects .
Properties
Molecular Formula |
C13H17N5O5 |
|---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H17N5O5/c1-2-3-22-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)23-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
KXJZSIPISHDOMT-WOUKDFQISA-N |
Isomeric SMILES |
C=CCOC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C=CCOC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



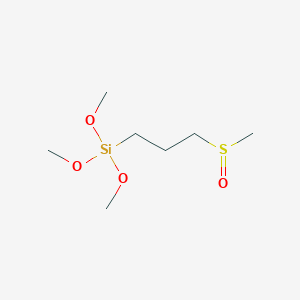
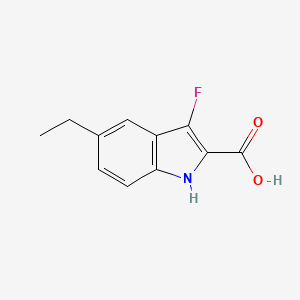



![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)

